

A Technical Guide to the Chemical and Physical Properties of Aspergillic Acid Crystals

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Compound of Interest

Compound Name: *Aspergillic acid*

Cat. No.: *B15566622*

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Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of **aspergillic acid**, a mycotoxin produced by various species of the *Aspergillus* genus, most notably *Aspergillus flavus*. As a compound with significant antibiotic and antifungal properties, a thorough understanding of its characteristics is crucial for researchers, scientists, and drug development professionals. This document details its chemical structure, physical attributes, spectroscopic data, and biosynthetic pathway. Furthermore, it outlines the key experimental protocols for the isolation, purification, and characterization of **aspergillic acid** crystals.

Chemical Properties

Aspergillic acid (CAS No: 490-02-8) is a pyrazine derivative classified as a cyclic hydroxamic acid.^[1] Its molecular formula is $C_{12}H_{20}N_2O_2$.^{[1][2][3]} The structure contains a pyrazinone ring with isobutyl and sec-butyl side chains, derived from the amino acids L-leucine and L-isoleucine, respectively.^{[4][5]} The hydroxamic acid functional group is a key feature, responsible for both its biological activity and its toxicity, which is believed to stem from the chelation of physiologically important metal ions such as calcium.^{[1][6]} **Aspergillic acid** is also known to bind with iron to form a reddish pigment complex known as ferriaspergillin.^{[7][8]}

Table 1: Chemical Identifiers and Descriptors for **Aspergillic Acid**

Property	Value	Reference
IUPAC Name	6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one	[1][9]
Molecular Formula	C ₁₂ H ₂₀ N ₂ O ₂	[1][2][3]
Molecular Weight	224.30 g/mol	[2]
CAS Number	490-02-8	[2][3][10]
Canonical SMILES	<chem>CCC(C)C1=CN=C(C(=O)N1O)CC(C)C</chem>	[1][3][9]
InChIKey	IUZCDJYHMMWBBE-UHFFFAOYSA-N	[1][3][9]

Table 2: Physicochemical Properties of **Aspergillic Acid**

Property	Value	Reference
pKa	5.5	[2][10]
logP (o/w)	1.7 - 1.81 (estimated)	[1][11]
Optical Rotation [α] _D ¹⁸	+13.3° (c = 3.9 in ethanol)	[2]

Physical Properties

Aspergillic acid presents as pale yellow, needle-like crystals with a distinct odor resembling black walnuts.[1][2] It is slightly soluble in cold water but demonstrates good solubility in various organic solvents as well as in dilute acids and alkalies.[2][10]

Table 3: Physical Properties of **Aspergillic Acid** Crystals

Property	Value	Reference
Appearance	Pale yellow needles	[1][2]
Odor	Similar to black walnuts	[2]
Melting Point	97-99 °C (recrystallized from methanol)	[2][10]
Boiling Point	~336-366 °C (estimated)	[10][11]
Density	~1.16 g/cm ³ (estimated)	[1]
Solubility	Slightly Soluble: Cold water (929.3 mg/L at 25°C, est.).[2] [11] Soluble: Dilute acids and alkalies, ethanol, ether, acetone, benzene, chloroform, pyridine.[2]	

Spectroscopic and Crystallographic Characterization

The structural elucidation and quantification of **aspergillic acid** rely on standard analytical techniques. Spectroscopic methods provide information on the electronic structure, functional groups, and atomic connectivity, while X-ray crystallography can reveal the precise three-dimensional atomic arrangement in the solid state.

Table 4: Spectroscopic Data for **Aspergillic Acid**

Spectroscopy Type	Data	Reference
UV-Vis	λ_{max} (in water, pH 8): 328 nm (ϵ = 8500), 235 nm (ϵ = 10500)	[2]

Experimental Protocols for Characterization

Spectroscopic Analysis (UV-Vis, NMR, IR)

- Objective: To confirm the chemical structure and functional groups of **aspergillic acid**.
- Sample Preparation: For UV-Vis spectroscopy, a dilute solution of crystalline **aspergillic acid** is prepared in a suitable solvent (e.g., ethanol or buffered water) and placed in a quartz cuvette.[2] For Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the crystalline solid is typically dissolved in a deuterated solvent (e.g., CDCl₃ for NMR) or prepared as a KBr pellet or nujol mull (for IR).
- Instrumentation: A standard spectrophotometer is used for UV-Vis analysis to measure absorbance versus wavelength.[12] An FTIR spectrometer is used to obtain the infrared spectrum, which reveals vibrational modes of functional groups.[13] A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra, providing detailed information about the molecular backbone.[14]
- Data Analysis: The resulting spectra are analyzed to identify characteristic absorption bands (UV-Vis, IR) and chemical shifts/coupling constants (NMR) that correspond to the known structure of **aspergillic acid**.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

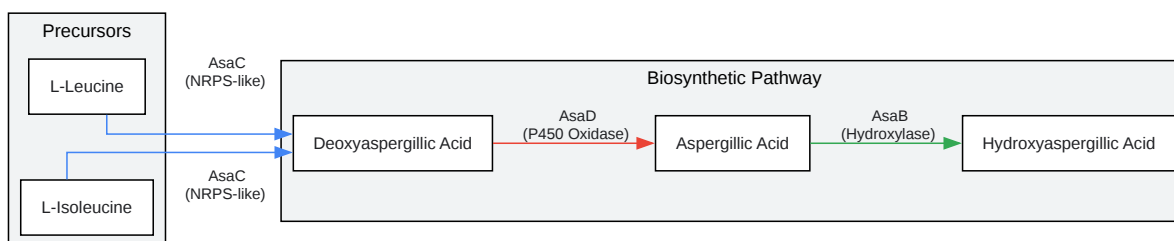
- Objective: To separate **aspergillic acid** from a mixture and confirm its molecular weight and fragmentation pattern.
- Sample Preparation: A crude or purified extract containing **aspergillic acid** is dissolved in a suitable solvent, typically the mobile phase starting condition (e.g., methanol/water mixture), and filtered before injection.[15]
- Instrumentation: An HPLC or UPLC system equipped with a C18 reversed-phase column is commonly used for separation.[8] The eluent is coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) for detection.[5]
- Data Analysis: The retention time of the peak corresponding to **aspergillic acid** is compared to a known standard. The mass spectrometer provides a high-resolution mass of the parent ion ([M+H]⁺) and its fragmentation pattern, which serve to confirm the compound's identity.[8] [15]

Single-Crystal X-ray Crystallography

- Objective: To determine the precise three-dimensional atomic structure of **aspergillic acid** in its crystalline state.
- Crystal Growth: High-purity **aspergillic acid** is dissolved in a minimal amount of a suitable solvent (e.g., methanol) to achieve saturation.[2] The solution is then subjected to slow evaporation or cooling to promote the growth of single crystals of adequate size and quality (typically >0.1 mm).[16][17]
- Data Collection: A single, well-formed crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated while the diffraction pattern of scattered X-rays is recorded by a detector.[16][18]
- Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of individual atoms are determined. The structural model is then refined computationally to best fit the experimental diffraction data.[16]

Biosynthesis and Experimental Workflows

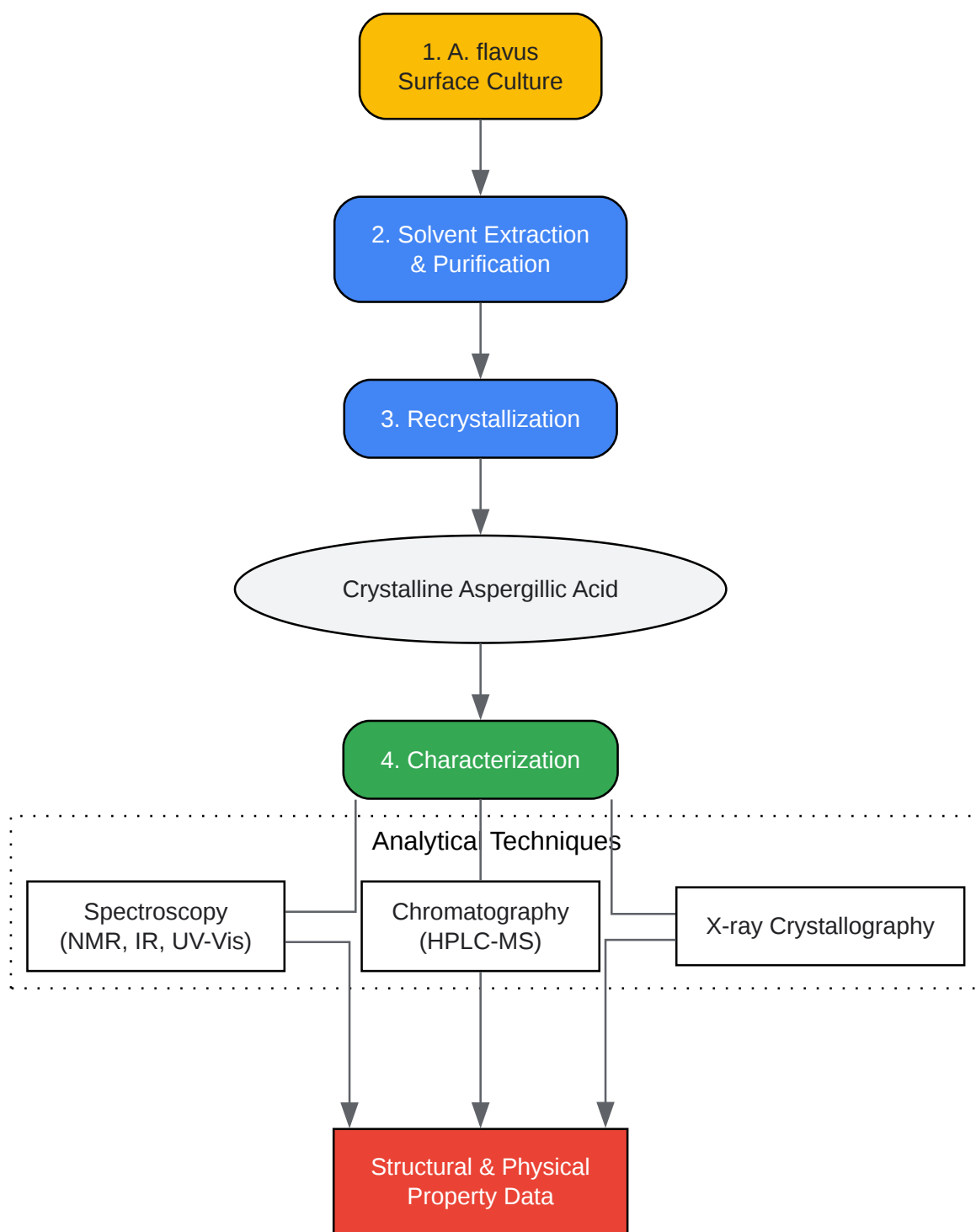
The production of **aspergillic acid** in *A. flavus* is governed by the *asa* gene cluster.[5][8] The biosynthesis begins with the condensation of L-leucine and L-isoleucine, a reaction catalyzed by the nonribosomal peptide synthetase-like (NRPS-like) enzyme AsaC, to form the pyrazinone precursor, deoxy**aspergillic acid**. [4][7][8] This intermediate is subsequently oxidized by a cytochrome P450 monooxygenase, AsaD, to yield **aspergillic acid**. [4][7][8] A further hydroxylation step, mediated by the hydroxylase AsaB, can convert **aspergillic acid** into hydroxy**aspergillic acid**. [4][7]



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Biosynthesis of **Aspergillic Acid** in *A. flavus*.

The general workflow for obtaining and analyzing **aspergillic acid** involves several key stages, from fungal cultivation to final structural confirmation.



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Workflow for Isolation and Characterization.

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